molecular formula C25H32Cl3N5O6S B12380210 p-SCN-Bn-PCTA (hydrochloride)

p-SCN-Bn-PCTA (hydrochloride)

Cat. No.: B12380210
M. Wt: 637.0 g/mol
InChI Key: OKAAFRRYKFQFDW-NNUMAELLSA-N
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Description

p-SCN-Bn-PCTA (hydrochloride) is a bifunctional chelator and a macrocyclic derivative of diethylenetriaminepentaacetic acid (DPTA). It is primarily used for tumor pre-targeting and can be conjugated with peptides and radionuclides . This compound is significant in the field of radiopharmaceuticals due to its ability to form stable complexes with various metal ions, making it useful for diagnostic and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-SCN-Bn-PCTA (hydrochloride) involves multiple steps, starting with the preparation of the macrocyclic core followed by functionalization with an isothiocyanate group. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of p-SCN-Bn-PCTA (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as chromatography and crystallization are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

p-SCN-Bn-PCTA (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and acetonitrile. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions are metal-chelate complexes, which are used in various diagnostic and therapeutic applications .

Scientific Research Applications

p-SCN-Bn-PCTA (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of p-SCN-Bn-PCTA (hydrochloride) involves its ability to form stable complexes with metal ions. These complexes can then be conjugated with biomolecules, allowing for targeted delivery to specific tissues or cells. The isothiocyanate group facilitates the conjugation with amines on peptides or proteins, forming stable thiourea linkages .

Comparison with Similar Compounds

Similar Compounds

  • 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)
  • N,N′,N″-(1,4,7-triazacyclononane-1,4,7-triyl)triacetic acid (NOTA)
  • 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (TETA)
  • Diethylenetriaminepentaacetic acid (DTPA)

Uniqueness

p-SCN-Bn-PCTA (hydrochloride) is unique due to its high stability and efficiency in forming metal complexes under mild conditions. This makes it particularly suitable for applications in radiopharmaceuticals where stability and specificity are crucial .

Properties

Molecular Formula

C25H32Cl3N5O6S

Molecular Weight

637.0 g/mol

IUPAC Name

2-[(4S)-3,9-bis(carboxymethyl)-4-[(4-isothiocyanatophenyl)methyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-6-yl]acetic acid;trihydrochloride

InChI

InChI=1S/C25H29N5O6S.3ClH/c31-23(32)14-28-8-9-29(15-24(33)34)13-22(10-18-4-6-19(7-5-18)26-17-37)30(16-25(35)36)12-21-3-1-2-20(11-28)27-21;;;/h1-7,22H,8-16H2,(H,31,32)(H,33,34)(H,35,36);3*1H/t22-;;;/m0.../s1

InChI Key

OKAAFRRYKFQFDW-NNUMAELLSA-N

Isomeric SMILES

C1CN(CC2=NC(=CC=C2)CN([C@H](CN1CC(=O)O)CC3=CC=C(C=C3)N=C=S)CC(=O)O)CC(=O)O.Cl.Cl.Cl

Canonical SMILES

C1CN(CC2=NC(=CC=C2)CN(C(CN1CC(=O)O)CC3=CC=C(C=C3)N=C=S)CC(=O)O)CC(=O)O.Cl.Cl.Cl

Origin of Product

United States

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